An In-depth Technical Guide to 3-Benzyl-6-bromo-2-chloroquinoline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Benzyl-6-bromo-2-chloroquinoline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-benzyl-6-bromo-2-chloroquinoline, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of public domain data on "3-benzyl-6-bromo-2,4-dichloroquinoline," this document focuses on its closely related and well-documented mono-chloro analogue, CAS No. 654655-68-2. The guide details the compound's structural and physicochemical characteristics, explores its synthesis and reactivity, and discusses its significant role in medicinal chemistry, particularly as a precursor to the anti-tuberculosis drug Bedaquiline. Experimental protocols and safety considerations are also addressed to provide a holistic resource for laboratory professionals.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The versatility of the quinoline ring system, with its capacity for substitution at various positions, allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological activities.[1][2] This has led to the development of a wide range of drugs with applications as anticancer, antimicrobial, and antiviral therapies.[2] Within this important class of compounds, 3-benzyl-6-bromo-2-chloroquinoline has emerged as a critical intermediate, particularly in the synthesis of novel diarylquinoline-based therapeutics.[3][4] Its strategic substitution pattern provides reactive handles for further molecular elaboration, making it a valuable building block in multi-step synthetic pathways.
A Note on the Target Compound: 3-Benzyl-6-bromo-2,4-dichloroquinoline
Initial investigations for the purpose of this guide sought to characterize the physical and chemical properties of 3-benzyl-6-bromo-2,4-dichloroquinoline. However, a thorough search of scientific literature and chemical databases did not yield a public record of this specific compound, including a registered CAS number or documented synthesis.
In the interest of providing valuable and actionable information to the research community, this guide will focus on the closely related and well-documented mono-chloro analogue, 3-benzyl-6-bromo-2-chloroquinoline (CAS No. 654655-68-2) . The presence of an additional chlorine atom at the 4-position in the hypothetical di-chloro compound would be expected to significantly influence its electrophilicity and overall reactivity. Researchers are advised to consider these potential differences when using the data presented herein for theoretical or comparative purposes.
Physicochemical Properties of 3-Benzyl-6-bromo-2-chloroquinoline
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section outlines the key characteristics of 3-benzyl-6-bromo-2-chloroquinoline.
Structural and General Properties
The molecular structure of 3-benzyl-6-bromo-2-chloroquinoline features a quinoline core substituted with a benzyl group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 2-position. This arrangement of substituents imparts a specific set of properties that are crucial for its role as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 654655-68-2 | [3] |
| Molecular Formula | C₁₆H₁₁BrClN | [5][6] |
| Molecular Weight | 332.63 g/mol | [3][5] |
| IUPAC Name | 3-benzyl-6-bromo-2-chloroquinoline | [6] |
| Physical Form | Light yellow to yellow powder or crystals | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Computed Physicochemical Data
The following table summarizes the computed physicochemical properties of 3-benzyl-6-bromo-2-chloroquinoline, which are valuable for predicting its behavior in various solvent systems and its potential for further chemical modification.
| Property | Value | Source(s) |
| XLogP3 | 5.8 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Exact Mass | 330.97634 Da | [6] |
| Monoisotopic Mass | 330.97634 Da | [6] |
| Topological Polar Surface Area | 12.9 Ų | [6] |
| Heavy Atom Count | 19 | [6] |
Synthesis and Reactivity
The synthesis of 3-benzyl-6-bromo-2-chloroquinoline is a multi-step process that is crucial for its availability as a starting material in drug development. A patented synthetic route provides a clear pathway to this important intermediate.[7]
Synthetic Pathway Overview
A common synthetic approach involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to construct the quinoline ring system.
Caption: Synthetic workflow for 3-benzyl-6-bromo-2-chloroquinoline.
Detailed Experimental Protocol
This protocol is adapted from a patented synthetic method and should be performed by qualified personnel in a controlled laboratory setting.[7]
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Reagent Preparation: In a suitable reaction vessel, cool phosphorus oxychloride (POCl₃) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add dimethylformamide (DMF) dropwise to the cooled POCl₃ while maintaining a low temperature.
-
Addition of Amide: To the freshly prepared Vilsmeier reagent, add N-(4-bromophenyl)-3-phenylpropanamide.
-
Reaction: Heat the reaction mixture and stir overnight.
-
Workup: Carefully quench the reaction by pouring it into ice water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Reactivity Profile
The reactivity of 3-benzyl-6-bromo-2-chloroquinoline is primarily dictated by the chloro-substituent at the 2-position of the quinoline ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. A key reaction of this intermediate is its conversion to 3-benzyl-6-bromo-2-methoxyquinoline.[7]
Caption: Key nucleophilic substitution reaction of the title compound.
This methoxy derivative is a direct precursor in the synthesis of more complex molecules, including the anti-tuberculosis drug Bedaquiline.[3][4]
Applications in Drug Discovery and Development
The primary application of 3-benzyl-6-bromo-2-chloroquinoline is as a key intermediate in the synthesis of diarylquinoline-based antimycobacterial agents.[3]
Precursor to Bedaquiline
Bedaquiline is a diarylquinoline derivative that represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[3][4] 3-Benzyl-6-bromo-2-chloroquinoline is a crucial building block in the multi-step synthesis of this life-saving drug.[3] The synthetic pathway leverages the reactivity of the 2-chloro position for subsequent chemical modifications that ultimately lead to the final Bedaquiline structure.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-benzyl-6-bromo-2-chloroquinoline.
Hazard Identification
The compound is classified as harmful if swallowed (H302). It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this substance. All handling should be conducted in a well-ventilated fume hood.
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with soap and water.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.
Conclusion
3-Benzyl-6-bromo-2-chloroquinoline is a pivotal intermediate in modern medicinal chemistry, particularly in the synthesis of novel anti-tuberculosis agents. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for drug discovery and development professionals. While the di-chloro analogue remains an area for potential future exploration, the mono-chloro compound has a proven track record as a reliable and essential building block in the creation of complex, life-saving pharmaceuticals. The information presented in this guide is intended to support the ongoing research and development efforts that rely on this important quinoline derivative.
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- Supporting inform
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- Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.
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